3-{(Z)-[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate
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Overview
Description
“3-{[(4Z)-2-(2-CHLORO-5-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE” is a complex organic compound that features a combination of aromatic rings, an oxazole ring, and various functional groups such as nitro, chloro, and acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-{[(4Z)-2-(2-CHLORO-5-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro and chloro groups: These functional groups can be introduced via nitration and halogenation reactions, respectively.
Acetylation: The final step may involve the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction of nitro group: Formation of an amino derivative.
Substitution of chloro group: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used in medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2-CHLORO-5-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOLE: Similar structure but lacks the phenyl acetate group.
3-{[(4Z)-2-(2-BROMO-5-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE: Similar structure with a bromo group instead of a chloro group.
Uniqueness
The unique combination of functional groups in “3-{[(4Z)-2-(2-CHLORO-5-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE” may confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H11ClN2O6 |
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Molecular Weight |
386.7 g/mol |
IUPAC Name |
[3-[(Z)-[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C18H11ClN2O6/c1-10(22)26-13-4-2-3-11(7-13)8-16-18(23)27-17(20-16)14-9-12(21(24)25)5-6-15(14)19/h2-9H,1H3/b16-8- |
InChI Key |
NUDDOZKNBPCHGJ-PXNMLYILSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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